molecular formula C22H28Br2O2 B14241539 2,2'-Dibromo-4,4'-bis(pentyloxy)-1,1'-biphenyl CAS No. 376596-61-1

2,2'-Dibromo-4,4'-bis(pentyloxy)-1,1'-biphenyl

Cat. No.: B14241539
CAS No.: 376596-61-1
M. Wt: 484.3 g/mol
InChI Key: JJABTALVVDRZLX-UHFFFAOYSA-N
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Description

2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two bromine atoms and two pentyloxy groups attached to the biphenyl core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl typically involves the bromination of 4,4’-bis(pentyloxy)-1,1’-biphenyl. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The pentyloxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding biphenyl derivative without bromine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted biphenyl derivatives.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include the corresponding biphenyl derivative without bromine.

Scientific Research Applications

2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atoms and pentyloxy groups can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dibromo-4,4’-bis(2-ethylhexyl)-1,1’-biphenyl
  • 2,2’-Dibromo-4,4’-bis(2-octyl-dodecyl)-1,1’-biphenyl
  • 2,2’-Dibromo-4,4’-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene

Uniqueness

2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl is unique due to the presence of pentyloxy groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkyl or aryl substituents.

Properties

CAS No.

376596-61-1

Molecular Formula

C22H28Br2O2

Molecular Weight

484.3 g/mol

IUPAC Name

2-bromo-1-(2-bromo-4-pentoxyphenyl)-4-pentoxybenzene

InChI

InChI=1S/C22H28Br2O2/c1-3-5-7-13-25-17-9-11-19(21(23)15-17)20-12-10-18(16-22(20)24)26-14-8-6-4-2/h9-12,15-16H,3-8,13-14H2,1-2H3

InChI Key

JJABTALVVDRZLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)OCCCCC)Br)Br

Origin of Product

United States

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